3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound 3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide belongs to a broader category of chemical compounds that have been explored for their versatile reactivity and applications in synthetic chemistry. For example, Bacchi et al. (2005) demonstrated the catalytic oxidative carbonylation reactions to synthesize a variety of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, under specific conditions, highlighting the potential for creating complex molecules through catalyzed reactions Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005. Similarly, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, thus underscoring the therapeutic potential of such molecules Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds incorporating the isoquinoline moiety, as studied by Abdallah et al. (2009), further illustrates the application of complex chemical syntheses to generate molecules with potential pharmacological properties Abdallah, Hassaneen, & Abdelhadi, 2009. The research demonstrates the Michael addition reaction as a key step in constructing these molecules, showcasing the compound's relevance in synthetic organic chemistry.
Biological Activity Studies
In pharmacological research, compounds with a structure similar to this compound are often evaluated for their biological activities. For instance, the study by Mahesh et al. (2011) on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists highlights the methodological design, synthesis, and evaluation of compounds for potential antidepressant activities Mahesh, Devadoss, Pandey, & Bhatt, 2011. This emphasizes the importance of such compounds in the development of new therapeutic agents.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-26-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)25)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKMQBJCKQPPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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